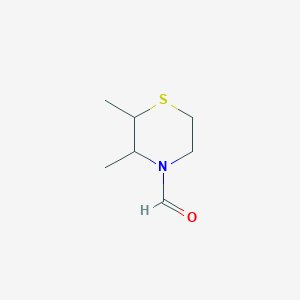

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

Beschreibung

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is a sulfur- and nitrogen-containing heterocyclic compound. Structurally, it features a six-membered thiomorpholine ring (a morpholine analog where oxygen is replaced by sulfur) with a carboxaldehyde group at the 4-position and methyl substituents at the 2- and 3-positions.

Eigenschaften

IUPAC Name |

2,3-dimethylthiomorpholine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBQDDYTJUQZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCCN1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with appropriate aldehydes under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxaldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary alcohols.

Substitution: Amines, halides.

Wissenschaftliche Forschungsanwendungen

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) with structurally related compounds from the evidence, focusing on ring systems, substituents, and functional groups.

4-Thiazolidinecarboxylic Acid Derivatives ()

- Structure : 5-membered thiazolidine ring (S and N) with a carboxylic acid group and methyl substituents.

- Key Differences: Ring Size: Smaller 5-membered ring vs. 6-membered thiomorpholine. Functional Group: Carboxylic acid (C=OOH) vs. carboxaldehyde (CHO). Substituents: The thiazolidine derivative in (CAS 107321-79-9) has a 2-methyl and 3-aminoacetyl group, differing in substitution pattern and complexity.

- Implications : Thiazolidines are often used in antimicrobial and anti-inflammatory agents . The aldehyde group in the target compound may enhance reactivity in condensation reactions.

2-Thiophenecarboxylic Acid, Tetrahydro-5-methyl-4-oxo- (7CI,9CI) ()

- Structure : 5-membered thiophene ring (sulfur only) with a carboxylic acid, methyl, and ketone groups.

- Key Differences: Heteroatoms: No nitrogen in the ring, unlike thiomorpholine. Functional Groups: Carboxylic acid and ketone vs. aldehyde.

- Implications : Thiophene derivatives are common in materials science and drug design, but the lack of nitrogen limits hydrogen-bonding interactions compared to thiomorpholine .

4-Oxazolidinecarboxylicacid,5-methyl-2-oxo-,(4R-trans)-(9CI) ()

- Structure : 5-membered oxazolidine ring (O and N) with a carboxylic acid and methyl group.

- Key Differences :

- Heteroatoms : Oxygen instead of sulfur alters electronic properties (e.g., reduced polarizability).

- Functional Group : Carboxylic acid vs. aldehyde.

- Implications : Oxazolidines are used as chiral auxiliaries in asymmetric synthesis. The sulfur in thiomorpholine may improve metal coordination or redox activity .

trans-1,3-Dimethylcyclopentane (8CI,9CI) ()

- Key Differences: Ring Type: Non-heterocyclic vs. sulfur/nitrogen heterocycle. Functionality: Lacks reactive groups like aldehydes.

- Implications : Cyclopentane derivatives are often hydrophobic, whereas thiomorpholine’s heteroatoms enhance solubility in polar solvents .

Data Table: Structural and Functional Comparison

Notes on Evidence Limitations

The provided evidence lacks direct data on 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) , necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical properties and biological activity.

Biologische Aktivität

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is a compound that has drawn interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Thiomorpholinecarboxaldehyde is characterized by a thiomorpholine ring and an aldehyde functional group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 4-Thiomorpholinecarboxaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

Studies have shown that while the compound exhibits antimicrobial properties, it also has cytotoxic effects on certain human cell lines. The cytotoxicity is dose-dependent and varies across different cell types.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

The mechanism by which 4-Thiomorpholinecarboxaldehyde exerts its biological effects involves the inhibition of key enzymes in microbial metabolism. Specifically, it has been found to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiomorpholine derivatives, including 4-Thiomorpholinecarboxaldehyde. Results indicated that this compound was one of the most potent against multidrug-resistant strains of bacteria.

Study 2: Cytotoxic Effects

In another study published in Cancer Letters, the cytotoxic effects of 4-Thiomorpholinecarboxaldehyde were assessed on breast cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways.

Therapeutic Applications

Given its biological activities, 4-Thiomorpholinecarboxaldehyde holds potential for therapeutic applications in treating infections caused by resistant bacterial strains and possibly as a chemotherapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic pathways for 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI), and how can purity be maximized?

- Methodological Answer : The synthesis of thiomorpholine derivatives often involves cyclization reactions of thiol-containing precursors with aldehydes or ketones. For 4-Thiomorpholinecarboxaldehyde, a plausible route could involve reacting 2,3-dimethyl-thiomorpholine with a protected aldehyde group under acidic or basic catalysis. Key steps include:

- Protection/Deprotection : Use of acetyl or tert-butyldimethylsilyl (TBDMS) groups to protect the aldehyde during synthesis .

- Catalysis : Employing Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to facilitate cyclization.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity.

Data Table : Example Conditions for Thiomorpholine Derivative Synthesis

| Reaction Step | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | ZnCl₂ | 80 | 65 | 92 |

| Deprotection | HCl | 25 | 90 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm) and aldehyde protons (δ 9.5–10.0 ppm).

- ¹³C NMR : Carboxaldehyde carbon at δ 190–200 ppm and thiomorpholine ring carbons at δ 40–60 ppm.

- FT-IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Note : X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl substituents influence the reactivity of 4-Thiomorpholinecarboxaldehyde in nucleophilic addition reactions?

- Methodological Answer : The methyl groups at positions 2 and 3 introduce steric hindrance, reducing accessibility to the carboxaldehyde group. Computational studies (DFT or molecular docking) can model electronic effects:

- Steric Maps : Use software like Schrödinger’s Maestro to visualize steric bulk.

- Reactivity Assays : Compare reaction rates with unsubstituted thiomorpholinecarboxaldehyde in nucleophilic additions (e.g., Grignard reactions).

Data Contradiction Analysis : - Some studies report reduced reactivity due to steric effects , while others note enhanced stability of intermediates via hyperconjugation . Resolve discrepancies by conducting kinetic studies under varied conditions (e.g., solvent polarity, temperature).

Q. What strategies can address contradictory data on the compound’s stability under oxidative conditions?

- Methodological Answer : Conflicting reports may arise from differences in experimental setups. To reconcile:

- Controlled Oxidation Studies : Use O₂, H₂O₂, or mCPBA as oxidants, monitoring degradation via LC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation.

Example Data :

| Oxidant | Concentration (mM) | Degradation Half-Life (h) | Stabilizer Used |

|---|---|---|---|

| H₂O₂ | 10 | 2.5 | None |

| H₂O₂ | 10 | 6.0 | 1% BHT |

Q. How can computational modeling predict the compound’s applicability in asymmetric catalysis?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to assess binding affinity with chiral catalysts (e.g., BINOL-derived phosphoric acids).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions.

Key Insight : The thiomorpholine sulfur atom may act as a Lewis base, enhancing interactions with metal catalysts .

Data Contradiction and Resolution

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Variations often stem from:

- Impurity Profiles : Trace metals in reagents can alter reaction kinetics.

- Scale Effects : Milligram vs. gram-scale syntheses may differ in heat transfer efficiency.

Resolution : Reproduce reactions using standardized reagents (e.g., ≥99.9% purity) and report detailed procedural parameters (e.g., stirring rate, cooling gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.